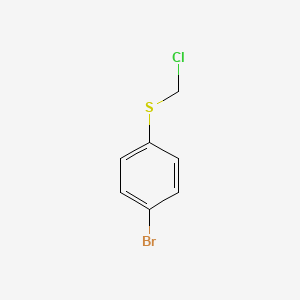

p-Bromophenyl chloromethyl sulfide

Description

Contextualization within Organosulfur Compound Chemistry

p-Bromophenyl chloromethyl sulfide (B99878), with the chemical formula BrC₆H₄SCH₂Cl, is a member of the organosulfur family of compounds. ontosight.ai These are organic compounds containing a carbon-sulfur bond. Specifically, it is classified as a thioether (or sulfide), characterized by a sulfur atom bonded to two alkyl or aryl groups. The presence of both a bromo-substituted aromatic ring and a reactive chloromethyl group makes it a versatile reagent in organic synthesis. ontosight.ai

The chemistry of organosulfur compounds is rich and varied, with the sulfur atom existing in different oxidation states, leading to a wide range of functional groups such as thiols, disulfides, sulfoxides, sulfones, and sulfonic acids. Thioethers like p-bromophenyl chloromethyl sulfide are known for the nucleophilicity of the sulfur atom, which is significantly greater than that of its oxygen counterparts (ethers). libretexts.org This heightened nucleophilicity allows sulfides to readily participate in reactions such as alkylation to form sulfonium (B1226848) salts. libretexts.org

Significance as a Precursor in Complex Molecule Synthesis

The synthetic utility of this compound lies in its ability to introduce the p-bromophenylthio-methyl group into a target molecule. This moiety can be a key structural component or a precursor to other functional groups. The compound's reactivity is centered around two primary sites: the chloromethyl group and the p-bromophenyl group.

The chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. ontosight.ai For instance, it can react with various nucleophiles to create more elaborate thioether derivatives. This reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. ontosight.ai

The p-bromophenyl group offers another site for chemical modification, most notably through cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. The bromine atom can be replaced with a variety of other functional groups, enabling the construction of complex biaryl or substituted aromatic systems.

Historical Development and Initial Syntheses of Aryl Chloromethyl Sulfides

The synthesis of aryl sulfides, in general, has a long history, with early methods often requiring harsh reaction conditions and having limited functional group tolerance. The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century, particularly those involving palladium and copper, revolutionized the formation of carbon-sulfur bonds, making the synthesis of aryl sulfides more efficient and versatile. mdpi.com

The synthesis of aryl chloromethyl sulfides specifically can be traced back to methods involving the reaction of a thiophenol with formaldehyde (B43269) and hydrogen chloride. A more general and widely applicable method for the preparation of α-chloro sulfides involves the treatment of a sulfide with a chlorinating agent such as N-chlorosuccinimide.

A documented synthesis for the isomeric o-bromophenyl chloromethyl sulfide involves the reaction of the sodium salt of [(o-bromophenyl)thio]methanesulfonic acid with phosphorus pentachloride. organic-chemistry.org This type of transformation highlights a potential pathway for the synthesis of the para-isomer, starting from the corresponding p-bromothiophenol derivative.

Interactive Data Tables

Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Chloromethyl Phenyl Sulfide | Chloromethyl Methyl Sulfide |

| CAS Number | 27798-65-8 | 7205-91-6 | 2373-51-5 |

| Molecular Formula | C₇H₆BrClS | C₇H₇ClS | C₂H₅ClS |

| Molecular Weight | 237.55 g/mol | 158.65 g/mol | 96.58 g/mol |

| Boiling Point | Not available | 66 °C / 0.2 mmHg | 105 °C |

| Density | Not available | 1.184 g/mL at 25 °C | 1.153 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.594 | n20/D 1.498 |

Note: Specific experimental data for this compound is limited in publicly available literature. The data for related compounds is provided for comparison.

Structure

3D Structure

Properties

CAS No. |

27691-35-6 |

|---|---|

Molecular Formula |

C7H6BrClS |

Molecular Weight |

237.55 g/mol |

IUPAC Name |

1-bromo-4-(chloromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H6BrClS/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2 |

InChI Key |

BKWAYMAOVGORCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1SCCl)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for P Bromophenyl Chloromethyl Sulfide

Direct Synthesis Approaches

Direct synthesis methods focus on constructing the chloromethyl sulfide (B99878) moiety directly onto the aromatic ring, starting from a suitable thiol precursor.

Halomethylation of Aromatic Thiols: Formylation-Chlorination Route

A prominent and direct method for synthesizing aryl chloromethyl sulfides is the halomethylation of the corresponding aromatic thiols. This approach involves a one-pot reaction that introduces the chloromethyl group onto the sulfur atom.

ArSH + CH₂O + HCl → ArSCH₂Cl + H₂O wikipedia.org

In this reaction, paraformaldehyde serves as the source of formaldehyde (B43269). The reaction is typically carried out in the presence of concentrated hydrochloric acid. wikipedia.org This method is analogous to the Blanc chloromethylation reaction, which is used to introduce a chloromethyl group onto an aromatic ring. wikipedia.orgthieme-connect.de While the Blanc reaction often requires a Lewis acid catalyst like zinc chloride for activating the aromatic ring, the high nucleophilicity of the sulfur atom in a thiol allows the reaction to proceed efficiently, often without the need for such a catalyst. wikipedia.orgthieme-connect.de

The mechanism for the chloromethylation of a thiol is distinct from the classic electrophilic aromatic substitution seen in the Blanc reaction of arenes. wikipedia.org The key steps are as follows:

Activation of Formaldehyde : Under the acidic conditions provided by concentrated hydrochloric acid, the carbonyl oxygen of formaldehyde is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Thiol : The highly nucleophilic sulfur atom of the 4-bromothiophenol (B107966) attacks the electrophilic carbon of the protonated formaldehyde. This step forms a hydroxymethyl sulfide intermediate (p-BrC₆H₄SCH₂OH).

Conversion to Chloride : The hydroxyl group of the intermediate is then protonated by HCl, forming a good leaving group (water). A subsequent nucleophilic attack by a chloride ion displaces the water molecule, yielding the final product, p-bromophenyl chloromethyl sulfide.

Alternative electrophilic species that might be involved include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺). wikipedia.org

Analogous Synthetic Pathways for Related Aryl Chloromethyl Sulfides

The chloromethylation of thiols using formaldehyde and hydrogen chloride is a general and effective method for preparing a variety of aryl chloromethyl sulfides. wikipedia.org This methodology is not limited to benzene (B151609) derivatives and can be applied to other aromatic systems, including heteroaromatics. The versatility of this reaction makes it a valuable tool in organic synthesis for creating intermediates that can be further elaborated. thieme-connect.de For instance, aryl chloromethyl sulfides are useful alkylating agents because the chlorine atom is labile and readily displaced by nucleophiles. google.com

Functional Group Interconversion Strategies

An alternative to direct synthesis is the modification of a pre-existing functional group on the aromatic sulfide.

Halogenation of Aromatic Sulfides with Terminal Methyl Groups

This strategy involves the selective halogenation of the methyl group of an aryl methyl sulfide. For the target compound, this would mean starting with p-bromophenyl methyl sulfide (also known as 4-bromothioanisole). sigmaaldrich.comnih.gov

The reaction involves the chlorination of the methyl group attached to the sulfur atom. A known method for achieving this transformation is the reaction of the corresponding aryl methyl sulfide with chlorine in a suitable solvent, such as carbon tetrachloride. google.com This type of reaction is a free-radical halogenation, typically initiated by UV light or a radical initiator.

Reaction Scheme: p-BrC₆H₄SCH₃ + Cl₂ → p-BrC₆H₄SCH₂Cl + HCl

Careful control of the reaction conditions is necessary to prevent over-halogenation and the formation of dichloromethyl or trichloromethyl byproducts. Additionally, potential side reactions involving the aromatic ring must be considered, although the deactivating nature of the sulfide and bromo substituents helps to minimize electrophilic aromatic substitution on the ring itself.

Transformation to Halomethyl Sulfides

The direct conversion of p-bromophenyl methyl sulfide to this compound represents a key synthetic step. This transformation is an example of a broader class of reactions where a methyl group attached to a sulfur atom is halogenated. The reactivity of the methyl group is influenced by the presence of the sulfur atom and the electronic nature of the aromatic ring.

A general, related example of such a transformation involves the reaction of [(o-bromophenyl)thio]methanesulfonic acid, sodium salt with phosphorus pentachloride. This reaction, while starting from a different precursor, illustrates the introduction of a chlorine atom to the methyl group attached to the sulfide, yielding o-Bromophenyl chloromethyl sulfide. prepchem.com The mixture is initially blended until it liquefies, then diluted with ether and subsequently poured onto ice. prepchem.com The resulting ether layer, containing the product, is then separated, washed, dried, and concentrated. prepchem.com

Utility of Halogenating Agents in Aryl Sulfide Derivatization

The selection of an appropriate halogenating agent is critical for the successful derivatization of aryl sulfides to their corresponding halomethyl sulfides. Phosphorus pentachloride is a powerful chlorinating agent capable of converting a methanesulfonic acid salt to a chloromethyl sulfide. prepchem.com

In a broader context of organic synthesis, various chlorinating agents are employed for similar transformations. For instance, the synthesis of p-chloromethyl styrene (B11656) involves the use of reagents that can introduce a chloromethyl group onto an aromatic ring, although this is not a direct sulfide derivatization. google.com The choice of halogenating agent and reaction conditions can significantly impact the yield and purity of the desired product.

Preparation of Precursor Aromatic Sulfides

One common method for the synthesis of aryl sulfides is through the reaction of a corresponding aryl halide with a source of methyl mercaptan or its equivalent. For instance, 3-Bromothioanisole can be prepared by reacting 3-bromoanisole (B1666278) with sodium sulfide in a solvent like dimethylformamide under an inert atmosphere. A similar principle can be applied to the synthesis of the para-substituted isomer.

The commercial availability of p-bromophenyl methyl sulfide from various chemical suppliers simplifies its use as a starting material in laboratory and industrial settings. sigmaaldrich.comorgsyn.org It is typically available with a purity of 97% or higher. sigmaaldrich.com

Below is a table summarizing the key compounds involved in the synthesis of this compound and its precursors.

| Compound Name | Molecular Formula | Role in Synthesis |

| This compound | C₇H₆BrClS | Target Compound |

| p-Bromophenyl methyl sulfide | C₇H₇BrS | Precursor |

| [(o-Bromophenyl)thio]methanesulfonic acid, sodium salt | C₇H₆BrNaO₃S₂ | Precursor for a related compound |

| Phosphorus pentachloride | PCl₅ | Halogenating Agent |

| 3-Bromothioanisole | C₇H₇BrS | Related precursor compound |

| Sodium sulfide | Na₂S | Reagent for precursor synthesis |

Reactivity Profiles and Mechanistic Investigations

Electrophilic Reactions of the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) attached to the sulfur atom serves as a primary electrophilic site in p-bromophenyl chloromethyl sulfide (B99878). The carbon atom in this group is susceptible to attack by nucleophiles due to the electron-withdrawing nature of the adjacent chlorine atom. This reactivity makes the compound a useful building block in organic synthesis for introducing the p-bromophenylthiomethyl group onto various molecular scaffolds. ontosight.ai

Nucleophilic Displacement Reactions

The primary halide structure of the chloromethyl group is well-suited for bimolecular nucleophilic substitution (Sₙ2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion as a leaving group. This process occurs in a single, concerted step.

While p-bromophenyl chloromethyl sulfide is recognized as a reactive intermediate, specific documented examples with a broad range of nucleophiles are not extensively detailed in readily available literature. ontosight.ai However, based on fundamental principles of organic chemistry, its reaction with common nucleophiles can be predicted. For instance, amines would be expected to form the corresponding secondary or tertiary amines, thiols would yield new thioethers, and alkoxides would produce ethers. These reactions provide a pathway for covalently linking the p-bromophenylthiomethyl moiety to other molecules. The general mechanism for this transformation is illustrated below:

General Scheme for Sₙ2 Reaction Nu:⁻ + p-Br-C₆H₄-S-CH₂Cl → p-Br-C₆H₄-S-CH₂-Nu + Cl⁻ (where Nu:⁻ represents a generic nucleophile)

This reactivity profile establishes this compound as a valuable synthon for creating more complex molecular architectures. ontosight.ai

Formation of Reactive Intermediates

Under specific conditions, the chloromethyl group can potentially undergo elimination reactions to form highly reactive intermediates.

A plausible, though not widely documented for this specific substrate, pathway for forming a reactive intermediate is through α-elimination to generate an arylthiocarbene. In organic chemistry, α-elimination is a reaction type employed to generate carbenes from substrates like haloforms. wikipedia.org This process typically requires a strong, non-nucleophilic base.

Theoretically, a strong base could abstract a proton from the chloromethyl carbon of this compound. The resulting α-halo carbanion would be unstable and could subsequently lose a chloride ion to yield p-bromophenylthiocarbene. The sulfur atom, with its lone pairs, would act to stabilize the adjacent electron-deficient carbene center.

Hypothetical α-Elimination Mechanism

p-Br-C₆H₄-S-CH₂Cl + Base → [p-Br-C₆H₄-S-CHCl]⁻ + Base-H⁺

[p-Br-C₆H₄-S-CHCl]⁻ → p-Br-C₆H₄-S-CH: + Cl⁻

It is important to note that this represents a hypothetical pathway based on established principles of carbene chemistry, as specific literature examples starting from this compound are scarce.

Carbenes are highly reactive, neutral intermediates containing a divalent carbon atom. One of their hallmark reactions is cycloaddition with alkenes to form cyclopropane (B1198618) rings.

Should the p-bromophenylthiocarbene be generated as described above, it would be expected to readily engage in cycloaddition reactions. When reacted with an alkene, the carbene would add across the double bond in a concerted fashion to furnish a cyclopropane ring substituted with a p-bromophenylthio group. The stereochemistry of the alkene is typically retained in such reactions.

General Cycloaddition Scheme p-Br-C₆H₄-S-CH: + R₂C=CR₂ → Cyclopropane derivative

This type of reaction provides a powerful tool for constructing three-membered ring systems, which are valuable motifs in organic synthesis.

Oxidation Reactions of the Sulfide Linkage

The sulfide linkage in this compound is susceptible to oxidation. The sulfur atom can be oxidized to higher oxidation states, most commonly to a sulfoxide (B87167) and subsequently to a sulfone.

Conversion to Sulfoxides

The oxidation of sulfides to sulfoxides is a fundamental and well-established transformation in organic chemistry. chemistrysteps.com This conversion can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids, or sodium periodate. The reaction must be carefully controlled to prevent over-oxidation to the corresponding sulfone.

A highly relevant and well-documented procedure is the enantioselective oxidation of the closely related compound, p-bromophenyl methyl sulfide, to (S)-(-)-methyl p-bromophenyl sulfoxide. orgsyn.org This reaction provides an excellent model for the selective oxidation of this compound. The procedure employs a catalytic amount of a vanadium complex derived from vanadyl acetylacetonate (B107027) (VO(acac)₂) and a chiral Schiff base ligand, with hydrogen peroxide serving as the terminal oxidant. orgsyn.org The use of a chiral catalyst allows for the production of an enantioenriched sulfoxide, a valuable building block in asymmetric synthesis.

The table below summarizes the findings for this analogous catalytic asymmetric oxidation.

Table 1: Asymmetric Oxidation of p-Bromophenyl Methyl Sulfide

| Reactant | Catalyst | Oxidant | Solvent | Temperature | Product | Yield |

|---|

This data is based on the oxidation of an analogous compound and serves as a model for the reactivity of this compound. orgsyn.org

Transformation to Sulfonesacs.org

The oxidation of sulfides to sulfones is a fundamental transformation in organosulfur chemistry. wikipedia.org This process typically occurs in a stepwise manner, with the initial oxidation of the sulfide yielding a sulfoxide, which is an intermediate in the reaction. wikipedia.org Further oxidation of the sulfoxide leads to the formation of the corresponding sulfone. wikipedia.org For this compound, this transformation results in p-Bromophenyl chloromethyl sulfone.

A variety of oxidizing agents and reaction conditions can be employed to convert sulfides to sulfones, with the choice often depending on the desired selectivity and the nature of the substrate. acsgcipr.orgorganic-chemistry.org Common, powerful oxidants will typically convert sulfides directly to sulfones. acsgcipr.org

Hydrogen peroxide (H₂O₂) is a widely used oxidant for this transformation. organic-chemistry.org The reaction can be catalyzed by various metal catalysts, such as tantalum carbide or niobium carbide, to enhance efficiency and yield. organic-chemistry.org For instance, while tantalum carbide catalysis with 30% hydrogen peroxide tends to yield sulfoxides, niobium carbide under similar conditions efficiently produces sulfones. organic-chemistry.org Another approach involves the in-situ generation of chlorine dioxide from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents, which has proven effective for oxidizing various aryl sulfides to sulfones with high yields and selectivity. nih.gov Sulfides bearing p-halogen substituents have been shown to be effectively oxidized using this method. nih.gov

Other reagents include urea-hydrogen peroxide in the presence of phthalic anhydride (B1165640), which provides a metal-free method for clean oxidation to sulfones. organic-chemistry.org The choice of solvent, temperature, and stoichiometry of the oxidant are critical parameters that must be controlled to favor the formation of the sulfone over the sulfoxide intermediate. researchgate.netmdpi.com

Table 1: Selected Oxidizing Systems for Sulfide to Sulfone Conversion

| Oxidizing Reagent(s) | Catalyst/Additive | Typical Conditions | Notes |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Not specified | Efficiently affords sulfones. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | Not specified | Primarily yields sulfoxides, but can lead to sulfones. organic-chemistry.org |

| Sodium Chlorite (NaClO₂) / Hydrochloric Acid (HCl) | None | Room temperature, organic solvents (e.g., ethyl acetate (B1210297), acetonitrile) | In-situ generation of ClO₂; effective for p-halogenated sulfides. nih.gov |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl acetate | Metal-free, environmentally benign method. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Silica-based Tungstate | Room temperature | Recyclable catalyst system. organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Manganese Dioxide (MnO₂) | Heterogeneous or solvent-free | Supported reagent for various oxidations. organic-chemistry.org |

The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. wikipedia.org In cases where the starting sulfide is prochiral (i.e., has two different substituents on the sulfur atom, making it a potential stereocenter upon oxidation), the initial oxidation to the sulfoxide can result in a chiral molecule with the sulfur atom as the stereocenter. acsgcipr.org The stereochemical outcome of this first oxidation step can often be controlled through the use of chiral oxidizing agents or catalysts. acsgcipr.orgorgsyn.org

However, the subsequent oxidation of the sulfoxide to the sulfone results in the loss of this stereocenter. The sulfur atom in a sulfone is tetrahedrally coordinated but achiral, as it is double-bonded to two oxygen atoms, which are identical substituents. acs.org Therefore, regardless of the stereochemistry of the intermediate sulfoxide, the final p-Bromophenyl chloromethyl sulfone product is an achiral molecule. The key stereochemical considerations lie in the formation of the sulfoxide, not the final sulfone. acs.orgacs.org

Pummerer-Type Rearrangements and Related Transformations

The Pummerer rearrangement is a classical organic reaction that involves the transformation of a sulfoxide into an α-acyloxy thioether upon treatment with an anhydride. wikipedia.orgorganicreactions.org The corresponding sulfoxide of this compound, p-bromophenyl chloromethyl sulfoxide, is a key precursor for initiating such rearrangements. These transformations proceed through highly reactive thionium (B1214772) ion intermediates, which serve as versatile synthons for the formation of new chemical bonds. manchester.ac.uk

Exploration of Rearrangement Pathways

The Pummerer rearrangement of p-bromophenyl chloromethyl sulfoxide is initiated by the activation of the sulfoxide oxygen by an activating agent, typically acetic anhydride or trifluoroacetic anhydride (TFAA). wikipedia.org This activation step facilitates an elimination reaction, leading to the formation of a key intermediate: the p-bromophenylthiomethyl cation, a type of thionium ion.

The general mechanism, which can be extrapolated to p-bromophenyl chloromethyl sulfoxide, involves the following key steps:

Acylation of the sulfoxide: The sulfoxide oxygen atom attacks the anhydride, forming an acyloxysulfonium salt.

Formation of a sulfonium (B1226848) ylide: A base, typically the acetate anion generated in the first step, abstracts a proton from the α-carbon (the carbon adjacent to the sulfur atom).

Generation of the thionium ion: The resulting ylide undergoes fragmentation, leading to the formation of the electrophilic thionium ion and an acetate leaving group.

The presence of the p-bromo substituent on the phenyl ring is expected to influence the electronic properties of the sulfur atom and the stability of the intermediates, though specific studies on this exact substrate are not extensively documented. The electron-withdrawing nature of the bromine atom could potentially modulate the reactivity of the thionium ion.

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The electrophilic thionium ion generated during the Pummerer rearrangement is a powerful intermediate for the construction of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reactivity stems from its susceptibility to attack by a wide range of nucleophiles.

Carbon-Carbon Bond Formation: While direct intermolecular Pummerer-type C-C coupling reactions have seen limited success, the use of specific carbon nucleophiles can lead to the formation of new carbon-carbon bonds. For instance, difluoroenol silyl (B83357) ethers have been demonstrated to be effective carbon nucleophiles in intermolecular Pummerer reactions without the need for additives, leading to α-C-H difluoroalkylation of various alkyl sulfoxides. rsc.org This suggests a potential pathway for forming a C-C bond at the chloromethyl carbon of this compound after its conversion to the corresponding sulfoxide and subsequent rearrangement.

Carbon-Heteroatom Bond Formation: The trapping of the thionium ion with heteroatom nucleophiles is a more common and well-established application of the Pummerer rearrangement. wikipedia.org In the classical Pummerer reaction, the acetate ion generated from the anhydride acts as the nucleophile, leading to the formation of an α-acetoxy thioether. However, other external nucleophiles can also be employed. For instance, if the reaction is carried out in the presence of an alcohol or a thiol, the corresponding α-alkoxy or α-thio thioether can be formed. The versatility of this approach allows for the introduction of a variety of functional groups onto the carbon adjacent to the sulfur atom.

Carbon-Sulfur Bond Formation Strategies

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and metal-catalyzed cross-coupling reactions have emerged as powerful tools in this domain. While palladium catalysis is well-established, copper-catalyzed methods have gained significant attention due to the lower cost and toxicity of copper.

Copper-Catalyzed Coupling Reactions in Analogous Systems

For instance, a variety of copper catalysts, including copper(I) iodide (CuI), have been successfully employed for the S-arylation of thiols with aryl iodides and bromides. researchgate.net The use of ligands, such as 1,10-phenanthroline (B135089) and its derivatives, can often enhance the catalytic activity and substrate scope. umich.edu In some cases, ligand-free copper-catalyzed systems have also been developed, offering a simpler and more economical approach. nsf.gov

The reaction of aryl halides with a sulfur source, such as elemental sulfur or sodium sulfide, in the presence of a copper catalyst also represents a viable route to aryl thiols and diaryl sulfides. nih.govorganic-chemistry.org These methods circumvent the need for pre-synthesized thiols.

The table below summarizes representative conditions for copper-catalyzed C-S bond formation in systems analogous to this compound.

| Aryl Halide | Thiol/Sulfur Source | Copper Catalyst | Ligand | Base | Solvent | Product |

| Aryl Iodide | Thiophenol | CuI | Neocuproine | NaOtBu | Toluene | Aryl Phenyl Sulfide |

| Aryl Bromide | Alkyl Thiol | CuI | 1,10-Phenanthroline | K2CO3 | DMF | Aryl Alkyl Sulfide |

| Aryl Iodide | Na2S·9H2O | CuI | 1,2-Ethanedithiol | - | - | Aryl Thiol |

| Aryl Iodide | Sulfur Powder | CuI | - | K2CO3 | DMF | Diaryl Sulfide |

This table presents generalized conditions from analogous systems and is for illustrative purposes.

Mechanistic Studies of Metal-Catalyzed Processes

The mechanism of copper-catalyzed C-S cross-coupling reactions is believed to proceed through a catalytic cycle that can involve different oxidation states of copper, most commonly a Cu(I)/Cu(III) cycle.

A plausible mechanistic pathway involves the following key steps:

Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl halide, forming a high-valent copper(III) intermediate.

Metathesis/Deprotonation: The thiol reacts with a base to form a thiolate, which then coordinates to the copper center, or the thiol directly coordinates and is subsequently deprotonated.

Reductive Elimination: The aryl and thiolate ligands on the copper(III) center undergo reductive elimination, forming the desired C-S bond and regenerating the active copper(I) catalyst.

Mechanistic studies using techniques such as electrospray ionization high-resolution mass spectrometry (ESI-HRMS) and density functional theory (DFT) calculations have provided evidence for the involvement of Cu(I) and Cu(III) intermediates in related C-H hydroxylation/C-S coupling reactions. nih.gov These studies support a catalytic cycle involving proton abstraction, oxidative addition, and reductive elimination.

In the context of this compound, the presence of two potential sites for oxidative addition (the C-Br bond on the aryl ring and the C-Cl bond on the methyl group) adds a layer of complexity. The relative reactivity of these two sites under copper-catalyzed conditions would be a critical factor in determining the final product distribution.

Advanced Synthetic Applications and Methodological Contributions

Role in Cyclopropane (B1198618) Chemistry

The synthesis of cyclopropyl (B3062369) sulfides and their oxidized sulfone counterparts is of significant interest in medicinal chemistry. However, specific methodologies employing p-bromophenyl chloromethyl sulfide (B99878) for this purpose are not prominently featured in available research.

Stereoselective Synthesis of Cyclopropyl Sulfides and Sulfones

Current established methods for the synthesis of aryl cyclopropyl sulfides often involve the copper-promoted S-cyclopropylation of thiophenols using reagents like cyclopropylboronic acid. nih.govbeilstein-journals.org These methods have been shown to be effective for a range of substituted thiophenols. Following the formation of the cyclopropyl sulfide, subsequent stereoselective oxidation can yield the corresponding chiral sulfoxides and sulfones. For instance, the asymmetric oxidation of a related compound, p-bromophenyl methyl sulfide, to its corresponding sulfoxide (B87167) is a known process. orgsyn.org However, a direct, documented pathway starting from p-bromophenyl chloromethyl sulfide to achieve stereoselective synthesis of p-bromophenyl cyclopropyl sulfide or its sulfone derivative is not described in the surveyed literature.

Diastereoselectivity in Cycloaddition Reactions

While cycloaddition reactions are a cornerstone of organic synthesis for creating cyclic molecules with high stereocontrol, the participation of this compound in such reactions to control diastereoselectivity is not specifically detailed in the scientific literature found.

Intermediate in the Synthesis of Diverse Organic Frameworks

The structure of this compound suggests its utility as a building block for more complex molecular architectures. ontosight.ai The chloromethyl group can act as an electrophilic site, while the aryl bromide offers a handle for further functionalization, for example, through metal-catalyzed cross-coupling reactions.

Derivatization for Bridged and Cyclic Systems

Building Block for Multifunctionalized Compounds

As a bifunctional reagent, this compound holds the potential to serve as a cornerstone for building multifunctionalized compounds. The two reactive sites—the C-Cl bond and the C-Br bond—can, in principle, be addressed sequentially to introduce different functionalities. This makes it a theoretical precursor for a variety of complex molecules. However, specific, documented synthetic routes and research demonstrating this utility are not available in the reviewed sources.

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient processes for synthesizing complex molecules from simple starting materials in a single step. These reactions are prominent in the synthesis of heterocyclic compounds, including those containing sulfur. nih.govbohrium.com A review of the literature on cascade and MCRs for the synthesis of sulfur-containing rings, such as thiazoles, does not indicate the use of this compound as a key reactant. nih.govbohrium.com The syntheses typically rely on other sources of sulfur and different electrophilic components.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for probing the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Characterization

Proton (¹H) NMR spectroscopy of p-bromophenyl chloromethyl sulfide (B99878) is anticipated to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring are expected to appear as a set of two doublets due to the symmetry of the para-substitution. The protons ortho to the sulfur atom (adjacent to the sulfide linkage) would be deshielded to a different extent than the protons ortho to the bromine atom, leading to two distinct signals. These signals typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 7.6 ppm.

The most downfield of these aromatic signals would likely correspond to the protons ortho to the electron-withdrawing bromine atom, while the protons ortho to the sulfur atom would appear slightly more upfield. The characteristic splitting pattern, an AA'BB' system, would further confirm the para-substitution pattern.

A key diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. The electronegativity of the adjacent chlorine atom and the sulfur atom would cause these protons to be significantly deshielded, with their chemical shift expected to appear in the range of δ 4.5-5.0 ppm. The integration of this signal would correspond to two protons, confirming the presence of the CH₂ group.

Table 1: Predicted ¹H NMR Spectral Data for p-Bromophenyl chloromethyl sulfide

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -S-CH₂Cl) | ~ 7.2 - 7.4 | Doublet | 2H |

| Aromatic (ortho to -Br) | ~ 7.4 - 7.6 | Doublet | 2H |

| Chloromethyl (-CH₂Cl) | ~ 4.5 - 5.0 | Singlet | 2H |

Distinction of Isomeric Structures via NMR Spectral Analysis

NMR spectroscopy is an invaluable tool for distinguishing between isomers, such as the ortho-, meta-, and para- substituted bromophenyl chloromethyl sulfides. The symmetry of the para-isomer results in a relatively simple ¹H NMR spectrum with two doublets in the aromatic region, as described above.

In contrast, the ortho-isomer would exhibit a more complex splitting pattern in the aromatic region, with four distinct signals for the four non-equivalent aromatic protons. Similarly, the meta-isomer would also show four separate signals in the aromatic region, but with different coupling patterns compared to the ortho-isomer.

Furthermore, the chemical shift of the chloromethyl protons could also vary slightly between the isomers due to the different electronic effects of the bromine atom at the ortho, meta, and para positions relative to the chloromethyl sulfide group. By analyzing the number of signals, their chemical shifts, and their coupling patterns in the ¹H NMR spectrum, the specific isomeric structure can be unambiguously determined.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by mapping the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, four signals are expected in the aromatic region, corresponding to the four chemically non-equivalent carbon atoms of the benzene ring.

The carbon atom bonded to the bromine (C-Br) is expected to have a chemical shift in the range of δ 120-125 ppm. The carbon atom attached to the sulfur (C-S) would likely appear around δ 135-140 ppm. The two equivalent carbons ortho to the sulfur and the two equivalent carbons ortho to the bromine will each give a distinct signal, typically between δ 128 and 135 ppm.

A crucial signal for structural confirmation is that of the chloromethyl carbon (-CH₂Cl). Due to the influence of the electronegative chlorine and sulfur atoms, this carbon is expected to be significantly deshielded, with a chemical shift appearing in the range of δ 45-55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C-Br | ~ 120 - 125 |

| Aromatic CH (ortho to -Br) | ~ 132 - 135 |

| Aromatic CH (ortho to -S-CH₂Cl) | ~ 128 - 131 |

| C-S | ~ 135 - 140 |

| -CH₂Cl | ~ 45 - 55 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Characteristic Absorption Bands of Sulfide and Aromatic Moieties

The IR spectrum of this compound would display several characteristic absorption bands. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the ring in the region of 1600-1450 cm⁻¹.

The C-S stretching vibration of the sulfide group is generally weak and appears in the fingerprint region, typically between 700 and 600 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group is expected to be observed in the range of 800-600 cm⁻¹.

Confirming Ring Systems and Substituent Patterns

The substitution pattern on the benzene ring can also be inferred from the IR spectrum. The out-of-plane C-H bending vibrations are particularly useful for this purpose. For a para-disubstituted benzene ring, a strong absorption band is typically observed in the region of 850-800 cm⁻¹. This, in conjunction with the other characteristic bands, provides strong evidence for the this compound structure.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-H Bending (out-of-plane, para) | 850 - 800 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

| C-S Stretch | 700 - 600 | Weak |

Mass Spectrometry Techniques in Molecular Characterization

Mass spectrometry stands as a cornerstone in the structural elucidation of novel compounds, offering profound insights into their molecular weight and structural architecture. This analytical technique is pivotal for confirming the molecular formula of a compound and for mapping its fragmentation pathways, which in turn facilitates a comprehensive understanding of its chemical nature.

Confirmation of Molecular Formula and Fragmentation Patterns

For the specific chemical entity, This compound , mass spectrometry is instrumental in verifying its elemental composition and in deciphering its structural intricacies through controlled fragmentation. While a direct mass spectrum for this compound is not publicly available, a detailed analysis can be extrapolated from its close structural analog, Chloromethyl p-chlorophenyl sulfide , for which data is accessible through resources like the NIST WebBook. nist.gov The substitution of a chlorine atom with a bromine atom on the phenyl ring is the key differentiator, and the principles of mass spectral fragmentation are expected to follow a similar logic.

The molecular formula of This compound is C7H6BrClS. The confirmation of this formula is achieved through high-resolution mass spectrometry, which can distinguish between the isotopic patterns of bromine (79Br and 81Br, with a near 1:1 natural abundance) and chlorine (35Cl and 37Cl, with a near 3:1 natural abundance). The resulting molecular ion peak cluster would be a definitive signature for the presence and number of these halogen atoms.

Upon electron ionization, the molecule is expected to undergo a series of fragmentation events, driven by the relative stabilities of the resulting ions and neutral fragments. The primary fragmentation pathways likely involve the cleavage of the C-S and C-Cl bonds.

Anticipated Fragmentation Pathways:

A primary fragmentation event is the loss of the chloromethyl radical (•CH2Cl), leading to the formation of the p-bromothiophenolate cation. This is a common pathway for thioethers.

Another significant fragmentation would be the cleavage of the carbon-sulfur bond to generate the p-bromophenyl cation and a chloromethylthio radical. The stability of the aryl cation makes this a probable event.

Furthermore, the loss of a chlorine radical from the molecular ion could occur, followed by rearrangement. The presence of the bromine atom on the phenyl ring will influence the subsequent fragmentation of the aromatic portion of the molecule.

The expected fragmentation pattern can be summarized in the following table, which details the major anticipated fragments, their mass-to-charge ratios (m/z), and the corresponding structural assignments.

| Fragment Ion | Structure | m/z (for 79Br and 35Cl) | m/z (for 81Br and 35Cl) | Significance |

| [M]+ | [Br-C6H4-S-CH2Cl]+ | 238 | 240 | Molecular Ion |

| [M-CH2Cl]+ | [Br-C6H4-S]+ | 189 | 191 | Loss of chloromethyl radical |

| [M-Br]+ | [C6H4-S-CH2Cl]+ | 159 | - | Loss of bromine radical |

| [C6H4Br]+ | [Br-C6H4]+ | 155 | 157 | p-bromophenyl cation |

| [CH2Cl]+ | [CH2Cl]+ | 49 | - | Chloromethyl cation |

This detailed analysis of the fragmentation pattern, in conjunction with the precise mass measurements from high-resolution mass spectrometry, provides an unambiguous confirmation of the molecular structure of This compound .

Computational and Theoretical Studies on P Bromophenyl Chloromethyl Sulfide

Conformational Analysis and Stereochemical Preferences

The presence of the flexible chloromethyl sulfide (B99878) group suggests that p-bromophenyl chloromethyl sulfide can exist in multiple conformations. A computational conformational analysis would involve systematically rotating the single bonds and calculating the relative energies of the resulting conformers. This would identify the most stable, low-energy conformations and the energy barriers between them, providing insight into the molecule's three-dimensional structure and potential stereochemical preferences in its reactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods offers a powerful tool for the structural elucidation and characterization of molecules like this compound. By employing quantum chemical calculations, it is possible to obtain theoretical spectra that can be correlated with experimental data, aiding in the assignment of spectral features and providing a deeper understanding of the molecule's electronic structure and vibrational modes. The primary techniques utilized for this purpose are Density Functional Theory (DFT) for nuclear magnetic resonance (NMR) and vibrational spectra (infrared and Raman), and Time-Dependent Density Functional Theory (TD-DFT) for electronic absorption spectra (UV-Vis).

NMR Spectra Prediction

Computational methods, particularly DFT, have become instrumental in the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for calculating NMR shielding tensors, from which chemical shifts can be derived. mdpi.com The accuracy of these predictions is highly dependent on the choice of the functional and basis set. nih.gov For molecules containing heavy atoms like bromine, the inclusion of relativistic effects and appropriate basis sets is crucial for obtaining results that correlate well with experimental data.

For this compound, the predicted ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the chloromethyl protons. The aromatic protons would appear as a complex multiplet in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons of the -CH₂Cl group would be expected to appear as a singlet, shifted downfield due to the electron-withdrawing effects of both the sulfur and chlorine atoms.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the four distinct carbon atoms in the molecule. The carbon of the chloromethyl group would be significantly deshielded. The four aromatic carbons would have their chemical shifts influenced by the bromine and the chloromethylthio substituents.

Table 1: Predicted vs. Expected Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) - DFT/GIAO (Illustrative) | Expected Experimental Chemical Shift Range (ppm) |

| Aromatic Protons (ortho to -S-) | 7.3 - 7.5 | 7.2 - 7.6 |

| Aromatic Protons (ortho to -Br) | 7.5 - 7.7 | 7.4 - 7.8 |

| Chloromethyl Protons (-CH₂Cl) | 4.8 - 5.2 | 4.7 - 5.1 |

| Aromatic Carbon (C-S) | 135 - 140 | 133 - 138 |

| Aromatic Carbons (C-H, ortho to -S-) | 130 - 133 | 128 - 132 |

| Aromatic Carbons (C-H, ortho to -Br) | 132 - 135 | 130 - 134 |

| Aromatic Carbon (C-Br) | 120 - 125 | 118 - 123 |

| Chloromethyl Carbon (-CH₂Cl) | 45 - 50 | 43 - 48 |

Note: The predicted values are illustrative and would depend on the specific computational level of theory. The expected experimental ranges are based on data for structurally similar compounds.

Vibrational Spectra (FT-IR and Raman) Prediction

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. nih.gov DFT calculations are highly effective in predicting these vibrational frequencies and their corresponding intensities in both IR and Raman spectra. nih.gov The correlation between theoretical and experimental spectra is often improved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. nih.gov

For this compound, the predicted FT-IR and Raman spectra would exhibit characteristic bands for the functional groups present. These include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region.

C-H bending (in-plane and out-of-plane): Found in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The out-of-plane bending pattern is characteristic of the para-substitution.

C-S stretching: Generally weak and appearing in the 700-600 cm⁻¹ range.

C-Cl stretching: Expected in the 800-600 cm⁻¹ region.

C-Br stretching: Typically found at lower wavenumbers, in the 600-500 cm⁻¹ range.

Computational studies on similar molecules, such as p-chlorophenol and p-bromophenol, have demonstrated excellent agreement between DFT-calculated and experimentally measured vibrational frequencies after scaling. researchgate.net This suggests that a similar level of accuracy could be achieved for this compound.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) - DFT (Illustrative) | Expected Experimental Range (cm⁻¹) | Spectrum |

| Aromatic C-H Stretch | 3050 - 3100 | 3040 - 3090 | FT-IR, Raman |

| CH₂ Asymmetric Stretch | 2980 - 3020 | 2970 - 3010 | FT-IR, Raman |

| CH₂ Symmetric Stretch | 2900 - 2940 | 2890 - 2930 | FT-IR, Raman |

| Aromatic C=C Stretch | 1580 - 1600 | 1570 - 1590 | FT-IR, Raman |

| Aromatic C=C Stretch | 1470 - 1490 | 1460 - 1480 | FT-IR, Raman |

| CH₂ Scissoring | 1420 - 1440 | 1410 - 1430 | FT-IR |

| C-H In-plane Bend | 1090 - 1110 | 1080 - 1100 | FT-IR |

| C-Cl Stretch | 720 - 750 | 710 - 740 | FT-IR, Raman |

| C-S Stretch | 680 - 710 | 670 - 700 | FT-IR, Raman |

| C-Br Stretch | 580 - 610 | 570 - 600 | FT-IR, Raman |

Note: The predicted values are illustrative and would depend on the specific computational level of theory and scaling factors. The expected experimental ranges are based on characteristic group frequencies and data for analogous compounds.

UV-Vis Spectra Prediction

The electronic absorption properties and the prediction of the UV-Vis spectrum of this compound can be investigated using TD-DFT. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the bromophenyl ring. The presence of the sulfur and chlorine atoms can influence the positions and intensities of these absorptions. The lone pairs on the sulfur atom can also participate in n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands.

Computational studies on other aromatic compounds have shown that TD-DFT can provide valuable insights into their electronic spectra, aiding in the interpretation of experimental results. For this compound, TD-DFT calculations would help to assign the observed absorption bands to specific electronic transitions within the molecule.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Predicted Wavelength (λ_max, nm) - TD-DFT (Illustrative) | Expected Experimental Range (nm) | Oscillator Strength (f) |

| π → π | 250 - 270 | 255 - 275 | High |

| π → π | 210 - 230 | 215 - 235 | Moderate |

| n → π* | 290 - 310 | 295 - 315 | Low |

Note: The predicted values are illustrative and would depend on the specific computational level of theory and solvent considerations. The expected experimental ranges are based on data for substituted benzenes.

Q & A

Q. What are the established synthetic routes for p-bromophenyl chloromethyl sulfide, and how can reaction conditions be optimized to improve yield?

The synthesis of structurally related sulfides, such as p-bromophenyl β-butyl sulfide, involves nucleophilic substitution reactions. For example, reacting p-bromothiophenol with chloromethylating agents (e.g., chloromethyl chloride) in anhydrous ether or THF under inert conditions typically yields the target compound. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while ethers minimize side reactions .

- Temperature control : Low temperatures (0–5°C) reduce unwanted oxidation or decomposition .

- Purification : Distillation under reduced pressure (e.g., 20 mm Hg) isolates the product with >95% purity, as demonstrated for similar sulfides . Yield improvements (e.g., 61% for p-bromophenyl β-butyl sulfide) are achieved via stoichiometric excess of the chloromethylating agent and inert atmosphere maintenance .

Q. How are key physicochemical properties (e.g., boiling point, density) of this compound experimentally determined, and how should discrepancies in literature values be addressed?

- Boiling point : Measured using microdistillation apparatus under controlled vacuum (e.g., 128–129°C at 12 mmHg for chloromethyl 4-chlorophenyl sulfide) .

- Density : Determined via pycnometry at 25°C (1.348 g/mL for analogous compounds) . Discrepancies arise from impurities or methodological differences. Cross-validate data using multiple techniques (e.g., NMR for purity assessment) and reference high-purity standards (≥97%) from authoritative sources .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chloromethylation reactions in aryl sulfide systems, and how can side products be minimized?

Chloromethylation via reagents like N-chlorosuccinimide (NCS) in CCl₄ at 4°C generates α-chloro sulfides. The regioselectivity is influenced by:

- Electronic effects : Electron-rich aryl groups direct chlorination to the benzylic position.

- Steric hindrance : Bulky substituents favor alternative reaction pathways . Side products (e.g., dichlorinated derivatives) are minimized by:

- Stoichiometric control : Limiting NCS to 1 equivalent.

- Reaction monitoring : Real-time analysis via 60-MHz NMR to track product ratios (e.g., 3.4:1 for ethyl methyl sulfide chlorination) .

Q. How can this compound be utilized as an alkylating agent in the synthesis of heterocyclic compounds, and what challenges arise in scaling these reactions?

This compound serves as a versatile alkylating agent in microwave-assisted syntheses. For example, in the preparation of 2-aminoimidazo[1,2-a]pyridines:

- Reaction conditions : Microwave irradiation (100–120°C, 10–15 min) with polar solvents (e.g., DMF) accelerates nucleophilic substitution .

- Challenges :

- Byproduct formation : Competing hydrolysis of the chloromethyl group requires strict anhydrous conditions.

- Scalability : Microwave systems necessitate batch-wise processing, limiting throughput. Alternative heating methods (e.g., oil baths) require longer reaction times and risk thermal degradation .

Q. What analytical techniques are most effective for characterizing and quantifying this compound in complex reaction mixtures?

- NMR spectroscopy : ¹H and ¹³C NMR identify structural features (e.g., benzylic CH₂Cl at δ 4.2–4.5 ppm) and quantify purity .

- GC-MS : Resolves volatile byproducts (e.g., residual chloromethyl chloride) with detection limits <0.1% .

- Elemental analysis : Validates %C, %H, and %S composition (e.g., C₇H₆BrClS requires C 35.47%, H 2.13%, S 11.32%) .

Data Contradictions and Resolution

Q. How should researchers reconcile conflicting data on the stability of this compound under varying storage conditions?

- Storage temperature : While some sources recommend 2–8°C , others report stability at RT for short-term storage (<1 month) in amber vials.

- Degradation pathways : Hydrolysis to p-bromophenyl methanol is observed in humid environments. Stabilize with desiccants (e.g., molecular sieves) and inert gas (N₂/Ar) overlays .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound, given its hazardous classification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.